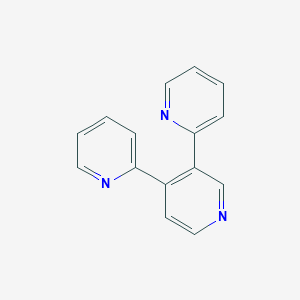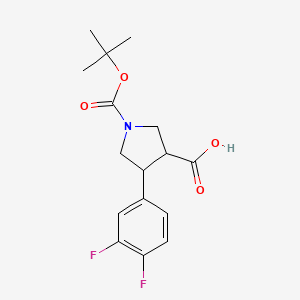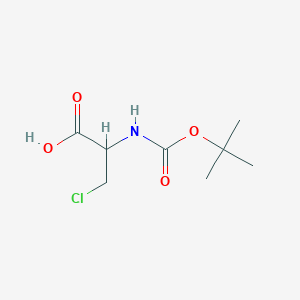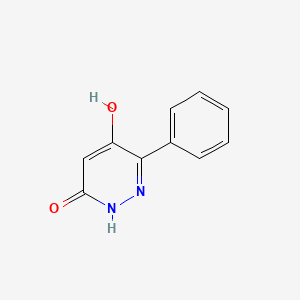![molecular formula C36H48O18 B12301930 methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)
methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-[(E)-4-acétoxy-3,4-diméthylpent-2-énoyl]oxy-15,16-dihydroxy-9,13-diméthyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ène-17-carboxylate de méthyle est un composé organique complexe
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-[(E)-4-acétoxy-3,4-diméthylpent-2-énoyl]oxy-15,16-dihydroxy-9,13-diméthyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ène-17-carboxylate de méthyle implique plusieurs étapes, notamment des réactions d'estérification, d'oxydation et de cyclisation. Les conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont cruciales pour obtenir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés en batch ou continus à grande échelle. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels garantissent une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Les groupes carbonyle peuvent être réduits en alcools.
Substitution : Le groupe acétoxy peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).
Agents réducteurs : Borohydrure de sodium (NaBH₄), hydrure d'aluminium et de lithium (LiAlH₄).
Nucléophiles : Ions hydroxyde (OH⁻), amines (RNH₂).
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation avec KMnO₄ peut produire des acides carboxyliques, tandis que la réduction avec NaBH₄ peut produire des alcools primaires.
Applications de la recherche scientifique
Le 3-[(E)-4-acétoxy-3,4-diméthylpent-2-énoyl]oxy-15,16-dihydroxy-9,13-diméthyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ène-17-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme par lequel ce composé exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne des modifications des processus cellulaires. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
Methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Flavonoïdes : Partagent des caractéristiques structurelles et des activités biologiques similaires.
Coumarines : Connus pour leur réactivité chimique diversifiée et leur potentiel thérapeutique.
Terpénoïdes : Présentent des groupes fonctionnels et des applications similaires dans divers domaines.
Unicité
Le 3-[(E)-4-acétoxy-3,4-diméthylpent-2-énoyl]oxy-15,16-dihydroxy-9,13-diméthyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17
Propriétés
Formule moléculaire |
C36H48O18 |
|---|---|
Poids moléculaire |
768.8 g/mol |
Nom IUPAC |
methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(40)52-26-28-35-12-49-36(28,32(47)48-7)29(45)24(44)27(35)34(6)10-17(39)25(14(2)16(34)9-19(35)51-30(26)46)53-31-23(43)22(42)21(41)18(11-37)50-31/h8,16,18-19,21-24,26-29,31,37,41-45H,9-12H2,1-7H3/b13-8+ |
Clé InChI |
YJWLVGXIHBVPPC-MDWZMJQESA-N |
SMILES isomérique |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
SMILES canonique |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)

![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)


![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)


![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)



